![molecular formula C7H11N3O2 B2991741 ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1034197-35-7](/img/structure/B2991741.png)
ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C7H11N3O2 . It is a solid at room temperature . It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification .
Synthesis Analysis
The synthesis of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate involves hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O to give 3-hydroxymethyl-1H-1,2,4-triazole, followed by oxidation and esterification .Molecular Structure Analysis
The InChI code for ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is 1S/C7H11N3O2/c1-4-12-7(11)6-8-5(2)10(3)9-6/h4H2,1-3H3 . Its molecular weight is 169.18 .Physical And Chemical Properties Analysis
Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is a solid at room temperature . Its molecular weight is 169.18 .Scientific Research Applications
Synthesis Techniques and Molecular Structure Analysis
Regioselective Synthesis and Structural Analysis
The regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates demonstrates the precision in targeting specific molecular structures, highlighting the compound's utility in synthesizing complex heterocyclic compounds. NMR studies confirm the high regioselectivity, emphasizing the importance of these methods in chemical synthesis and research (Ohsumi & Neunhoeffer, 1992).
Spectroscopic and Structural Characterization
The synthesis and characterization of novel compounds, such as ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, provide insights into their molecular structure and potential applications. Quantum chemical calculations, including density functional theory (DFT) and natural bond orbital (NBO) analysis, facilitate understanding of their molecular properties, indicating their utility in various research applications (Singh et al., 2013).
Crystallography and Molecular Interactions
The crystal structure analysis of ethyl N-[N-(3-phenyl-1H-1,2,4-triazol-5-yl)carbamothioyl]carbamate reveals the geometric and intermolecular interactions within the crystal lattice. This analysis helps in understanding the compound's solid-state properties, essential for developing materials with specific characteristics (Dolzhenko et al., 2010).
Heterocyclic Azido Compounds
The preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines through the reaction of active methylene nitriles with 3-azido-2-substituted thiophenes showcases the versatility of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate derivatives in synthesizing novel heterocyclic compounds. This approach opens avenues for the development of new materials and pharmaceuticals (Westerlund, 1980).
Safety and Hazards
Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is classified as a warning substance. It may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding contact with skin and eyes, ensuring good ventilation, and keeping away from high temperatures, open flames, and oxidizing agents .
Mechanism of Action
Target of Action
Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is a complex compound with potential biological activity. It’s worth noting that 1,2,4-triazole derivatives have been found to act as aromatase inhibitors , suggesting that this compound may interact with similar targets.
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various biological activities , suggesting that this compound may influence multiple biochemical pathways.
Pharmacokinetics
It’s known that the ability to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that 1,2,4-triazole derivatives can show various biological activities , suggesting that this compound may have similar effects.
Action Environment
It’s known that the reaction of certain compounds can proceed under specific conditions , suggesting that environmental factors may play a role in the action of this compound.
properties
IUPAC Name |
ethyl 1,5-dimethyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-12-7(11)6-8-5(2)10(3)9-6/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMKZKULUDWQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1034197-35-7 |
Source
|
Record name | ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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